molecular formula C17H12BrFN4O3 B4688433 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B4688433
M. Wt: 419.2 g/mol
InChI Key: JGVGHUJLQMRQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide, also known as BPN-15606, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain proteins in the brain.

Mechanism of Action

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide acts as a GSK-3 inhibitor and HDAC inhibitor, which leads to the activation of several signaling pathways that are involved in neuronal survival and function. GSK-3 is a key regulator of the tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. HDACs are involved in the regulation of gene expression and have been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide in lab experiments is its specificity for GSK-3 and HDACs, which allows for targeted modulation of these proteins. However, one limitation is its relatively low potency compared to other GSK-3 inhibitors and HDAC inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent derivatives of this compound that may have improved therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on neuronal function and survival.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to modulate the activity of certain proteins in the brain, such as glycogen synthase kinase-3 (GSK-3) and histone deacetylases (HDACs), which are involved in the regulation of neuronal function and survival.

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O3/c18-13-8-20-22(10-13)9-11-1-3-12(4-2-11)17(24)21-14-5-6-15(19)16(7-14)23(25)26/h1-8,10H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVGHUJLQMRQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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